2-(Carbamoylsulfamoyl)acetamide

Catalog No.
S15805099
CAS No.
6624-20-0
M.F
C3H7N3O4S
M. Wt
181.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Carbamoylsulfamoyl)acetamide

CAS Number

6624-20-0

Product Name

2-(Carbamoylsulfamoyl)acetamide

IUPAC Name

2-(carbamoylsulfamoyl)acetamide

Molecular Formula

C3H7N3O4S

Molecular Weight

181.17 g/mol

InChI

InChI=1S/C3H7N3O4S/c4-2(7)1-11(9,10)6-3(5)8/h1H2,(H2,4,7)(H3,5,6,8)

InChI Key

WNVLDYVOMHCCOK-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)S(=O)(=O)NC(=O)N

2-(Carbamoylsulfamoyl)acetamide is an organic compound with the chemical formula C₃H₇N₃O₄S. It features a carbamoyl group and a sulfamoyl group attached to an acetamide structure, making it a derivative of acetamide. This compound is characterized by its unique structure, which combines elements of both sulfonamide and amide functionalities, potentially contributing to its biological activity and reactivity in various chemical processes.

  • Hydrolysis: This compound can undergo hydrolysis to form its respective acids and amines.
  • Oxidation: Under specific conditions, it can be oxidized, which may lead to the formation of sulfonic acids or other oxidized derivatives .
  • Substitution Reactions: The presence of the sulfamoyl group allows for nucleophilic substitution reactions, where other nucleophiles can replace the existing groups on the molecule .

The biological activity of 2-(Carbamoylsulfamoyl)acetamide has been explored in various studies. Its structural components suggest potential antibacterial and antifungal properties, similar to other sulfonamide-containing compounds. These properties may arise from its ability to interfere with folate synthesis in bacteria, a mechanism common among sulfonamide drugs. Additionally, its amide functionality may contribute to interactions with biological targets such as enzymes or receptors.

Several methods have been developed for synthesizing 2-(Carbamoylsulfamoyl)acetamide:

  • Direct Reaction: One common method involves the direct reaction between acetamide and sulfamide derivatives, followed by carbamoylation.
  • Multi-step Synthesis: This can include the synthesis of intermediates like sulfamoyl chloride, which is then reacted with acetamide under controlled conditions.
  • Use of Protecting Groups: In some synthetic routes, protecting groups are employed to ensure selectivity during the formation of the amide bond and subsequent functionalization steps .

2-(Carbamoylsulfamoyl)acetamide has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new antibiotics or antifungal agents.
  • Agricultural Chemicals: It could be explored as a pesticide or herbicide due to its biological activity.
  • Chemical Intermediates: It may serve as a precursor for synthesizing more complex organic compounds in medicinal chemistry.

Interaction studies involving 2-(Carbamoylsulfamoyl)acetamide have focused on its binding affinity with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, potentially inhibiting their function. Such studies are crucial for understanding its mechanism of action and therapeutic potential.

Similar compounds to 2-(Carbamoylsulfamoyl)acetamide include:

  • Sulfamethoxazole: An antibiotic that also contains a sulfonamide group; used primarily for bacterial infections.
  • Acetamide: A simpler amide that serves as a solvent and plasticizer but lacks the biological activity associated with sulfonamides.
  • Thioacetamide: A compound related by its amide functionality but featuring sulfur in a different bonding context; used in organic synthesis.

Comparison Table

CompoundKey FeaturesBiological Activity
2-(Carbamoylsulfamoyl)acetamideContains both carbamoyl and sulfamoyl groupsPotential antibacterial/fungal
SulfamethoxazoleSulfonamide antibioticAntibacterial
AcetamideSimple amideLimited biological activity
ThioacetamideContains sulfur; used in synthesisVaries; less studied

2-(Carbamoylsulfamoyl)acetamide's unique combination of functional groups sets it apart from these compounds, potentially enhancing its biological efficacy and application scope.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

181.01572689 g/mol

Monoisotopic Mass

181.01572689 g/mol

Heavy Atom Count

11

UNII

CVN0O438UR

Dates

Last modified: 08-15-2024

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